2-Methylbutan-2-yl 3-oxobutanoate
Description
2-Methylbutan-2-yl 3-oxobutanoate is a branched ester derivative of 3-oxobutanoic acid, where the hydroxyl group of the acid is replaced by a 2-methylbutan-2-yl (tert-pentyl) group. These esters are typically synthesized via esterification of 3-oxobutanoic acid with alcohols or transesterification reactions .
The tert-pentyl group in this compound introduces steric hindrance, which may influence its reactivity, solubility, and stability compared to linear or less-branched esters. Such properties are critical in applications like drug intermediates, polymer synthesis, or corrosion inhibition .
Properties
CAS No. |
13562-83-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methylbutan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C9H16O3/c1-5-9(3,4)12-8(11)6-7(2)10/h5-6H2,1-4H3 |
InChI Key |
QCUOCXSVXRRMPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutan-2-yl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-methylbutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutan-2-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be converted to 2-Methylbutan-2-yl 3-oxobutanoic acid.
Reduction: The reduction of the ketone group yields 2-Methylbutan-2-yl 3-hydroxybutanoate.
Substitution: Nucleophilic substitution can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Methylbutan-2-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylbutan-2-yl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating biochemical pathways and exerting biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural properties of 2-methylbutan-2-yl 3-oxobutanoate (inferred) with similar 3-oxobutanoate esters:
Reactivity and Stability
- Steric Effects: The tert-pentyl group in this compound likely reduces nucleophilic acyl substitution reactivity compared to linear esters like ethyl or methyl 3-oxobutanoate. This property is advantageous in stabilizing intermediates during multi-step syntheses .
- Hydrolysis Resistance : Branched esters generally exhibit slower hydrolysis rates under acidic or basic conditions, enhancing their utility in controlled-release formulations or corrosion inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
